N-cyclopropyl-3-(2-{[(4-methoxyphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)propanamide
Description
This compound features a 1,3-thiazol-4-yl core substituted with a carbamoyl urea moiety linked to a 4-methoxyphenyl group and an N-cyclopropyl propanamide side chain.
Properties
IUPAC Name |
N-cyclopropyl-3-[2-[(4-methoxyphenyl)carbamoylamino]-1,3-thiazol-4-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3S/c1-24-14-7-4-12(5-8-14)19-16(23)21-17-20-13(10-25-17)6-9-15(22)18-11-2-3-11/h4-5,7-8,10-11H,2-3,6,9H2,1H3,(H,18,22)(H2,19,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYTXCTSEPFXCMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CCC(=O)NC3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclopropyl-3-(2-{[(4-methoxyphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
This structure features a cyclopropyl group, a thiazole moiety, and an aromatic ring with a methoxy substituent, which may contribute to its biological activity.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, analogues of thiazole derivatives have been shown to inhibit the proliferation of various cancer cell lines, including breast and pancreatic cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest at specific phases.
Table 1: Summary of Anticancer Activity
| Compound | Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Thiazole Derivative 1 | Breast Cancer | 10 | Apoptosis induction |
| Thiazole Derivative 2 | Pancreatic Cancer | 15 | Cell cycle arrest |
| N-cyclopropyl derivative | Various Tumors | TBD | TBD |
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Studies suggest that thiazole derivatives possess broad-spectrum antibacterial activity. The presence of the methoxyphenyl group may enhance the lipophilicity of the compound, facilitating better membrane penetration in bacterial cells.
Case Study: Antibacterial Activity
A study evaluating various thiazole derivatives demonstrated that compounds with similar structures to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL against Staphylococcus aureus and Escherichia coli.
The biological activity of this compound is hypothesized to involve:
- Inhibition of Enzyme Activity : Similar compounds have been shown to inhibit key enzymes involved in cell division or metabolic pathways in cancer cells.
- Interaction with DNA : Some derivatives may intercalate with DNA or disrupt its replication, leading to cell death.
- Modulation of Signaling Pathways : The compound may affect various signaling pathways such as apoptosis and cell survival pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following analysis compares the target compound with structurally related molecules from the provided evidence, focusing on key substituents, synthesis, and inferred properties:
2.1. Thiazole-Based Compounds
- Target Compound: The 1,3-thiazol-4-yl core is substituted with a carbamoyl urea group. Thiazole rings are known for their aromaticity and ability to engage in π-π stacking and hydrogen bonding, which may enhance binding to biological targets .
Compound (N-(3-Chloro-4-fluorophenyl)-5-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-3-(2,4-difluorobenzyl)-4-oxotetrahydropyrimidine-1(2H)-carboxamide) :
- Core : 1,3-thiazol (unspecified position) with a triazolyl substituent.
- Key Differences : The absence of a carbamoyl urea group and the presence of a tetrahydropyrimidine ring may reduce hydrogen-bonding capacity compared to the target compound. Synthesis employs EDC·HCl and HOBt, common coupling reagents for amide bonds, suggesting similarities in synthetic strategies .
- Compound ((1R,3R)-4-methyl-3-[methyl(N-[(2R)-1-methylpiperidin-2-yl]carbonyl)-L-isoleucyl)amino]-1-(4-[[2-(1,3-thiazol-2-yl)ethyl]carbamoyl]-1,3-thiazol-2-yl)pentyl acetate): Core: 1,3-thiazol-2-yl. Key Differences: Thiazole substitution at the 2-position (vs. 4-position in the target compound) may alter electronic properties and steric interactions. This compound, a tubulysin analog, demonstrates cytotoxic activity, highlighting the pharmacological relevance of thiazole derivatives .
2.2. Cyclopropyl-Containing Compounds
- Compound (N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine) :
- Core : Pyrazol-4-amine with a cyclopropyl group.
- Key Differences : The cyclopropyl group in this compound is directly attached to a nitrogen atom, whereas the target compound incorporates it via a propanamide chain. The synthesis yield (17.9%) and melting point (104–107°C) suggest moderate stability, which may inform predictions about the target compound’s physicochemical behavior .
2.3. Carbamoyl/Carboxamide Derivatives
- Compounds (5-((Arylidene)amino)-3-(methylthio)-N-(4-(3-oxomorpholino)phenyl)-1H-pyrazole-4-carboxamide): Core: Pyrazole-carboxamide. These derivatives are synthesized via Schiff base formation, differing from the target compound’s likely coupling-based synthesis .
Inferred Properties and Implications
- Carbamoyl Urea vs. Carboxamide : The target compound’s urea group may enhance solubility and target affinity compared to carboxamide analogs due to additional hydrogen-bonding sites .
- Thiazole Substitution Position: The 4-position (target) vs.
- Cyclopropyl Group : The N-cyclopropyl propanamide chain in the target compound may improve metabolic stability compared to bulkier alkyl groups, as seen in cyclopropyl-containing drugs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
